(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Organic Synthesis Medicinal Chemistry Cross-Coupling

SAR library synthesis often stalls when building blocks lack predictable, orthogonal reactivity. (3-Bromo-5-(trifluoromethyl)phenyl)methanol solves this with three hierarchically ordered functional handles. • Chemoselective sequence: oxidize benzylic -OH → -CHO/-CO₂H, then cross-couple aryl -Br via Suzuki/Buchwald-no protecting groups needed • Predictable LogP tuning: ~+1.0 log unit increment over 3-CF₃-benzyl alcohol for systematic CNS lead optimization • Reliable supply: 97% purity with full NMR, HPLC, GC characterization; validated synthesis route (US2007/249607 A1, 69% yield)

Molecular Formula C8H6BrF3O
Molecular Weight 255.034
CAS No. 172023-97-1
Cat. No. B576189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-(trifluoromethyl)phenyl)methanol
CAS172023-97-1
Molecular FormulaC8H6BrF3O
Molecular Weight255.034
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)CO
InChIInChI=1S/C8H6BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
InChIKeyMPYFWGBMAYFJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-(trifluoromethyl)phenyl)methanol: Properties & Specifications


(3-Bromo-5-(trifluoromethyl)phenyl)methanol (CAS 172023-97-1) is a halogenated benzyl alcohol derivative with molecular formula C₈H₆BrF₃O and molecular weight 255.03 g/mol. It features a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring [1]. The compound is a white to off-white solid with a predicted boiling point of 243.0±35.0 °C, density of 1.667±0.06 g/cm³, calculated solubility of 1.4 g/L in water at 25°C, and a LogP (XLogP3-AA) of 2.6 . As a benzyl alcohol building block containing both bromine and trifluoromethyl functional handles, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures through oxidation, substitution, and cross-coupling reactions [1].

1
Core Reactivity
Dual meta-substituted benzyl alcohol for cross-coupling and oxidation cascades
2
Orthogonal Handles
Hydroxyl, aryl bromide, and inert -CF3 group support sequential chemoselective transformations
3
Property Tuning
Predictable lipophilicity increment for fragment-based library design

(3-Bromo-5-(trifluoromethyl)phenyl)methanol: Irreplaceable in Synthesis


In-class halogenated benzyl alcohols cannot be simply interchanged due to the unique electronic and steric environment created by the synergistic combination of a meta-bromine and a meta-trifluoromethyl group. The strong electron-withdrawing nature of the -CF₃ group (-I effect) significantly polarizes the aromatic ring, affecting both the nucleophilicity of the benzyl alcohol oxygen and the electrophilicity of the bromine-bearing carbon in cross-coupling reactions [1]. Substituting this compound with a positional isomer (e.g., 2-bromo-5-CF₃ or 4-bromo-2-CF₃) or a mono-substituted analog (e.g., 3-CF₃ only) fundamentally alters the regioselectivity of subsequent functionalization and the lipophilicity profile (LogP difference of >1.0 unit versus non-brominated analogs), which propagates downstream to the physicochemical properties of the final target molecule [2]. The precise substitution pattern of (3-bromo-5-(trifluoromethyl)phenyl)methanol is non-negotiable for synthetic routes designed around its specific reactivity and spatial configuration.

Target Compound
3-Bromo-5-(trifluoromethyl) substitution pattern enables unhindered meta-bromo cross-coupling
3,5-meta arrangement; documented electrophilic site for Pd catalysis
Positional Isomers
Ortho-bromo or para-CF3 placement may shift regioselectivity and steric accessibility
Steric hindrance or altered electronic distribution may require route redesign
Target Compound
Bromine atom significantly elevates LogP relative to non-brominated trifluoromethyl analogs
Calculated ΔLogP ≈ +1.0 vs. 3-(trifluoromethyl)benzyl alcohol
De-Bromo Analogs
Non-brominated analogs cannot replicate lipophilicity or provide the aryl halide coupling handle
Loss of cross-coupling site and membrane permeability tuning
Target Compound
Validated 69% isolated yield via documented diazotization/bromination route from 3-amino precursor
Patent US2007/249607 A1; reproducible synthetic history
Uncharacterized Analogs
Less-characterized building blocks lack validated preparation and quality metrics
Batch-to-batch variability risk in multi-step synthesis

(3-Bromo-5-(trifluoromethyl)phenyl)methanol: Quantified Comparative Evidence


3-Br/5-CF3 Synergy and Lipophilicity

The combination of a 3-bromo and 5-trifluoromethyl substitution pattern creates a unique electronic environment distinct from mono-substituted or differently disubstituted analogs. The strong -I inductive effect of the -CF₃ group at the meta position increases the positive charge density at the carbon bearing the bromine, thereby enhancing its electrophilicity in palladium-catalyzed cross-coupling reactions compared to compounds lacking the -CF₃ group. This is quantified by comparing predicted LogP values, where (3-bromo-5-(trifluoromethyl)phenyl)methanol has an XLogP3-AA of 2.6 [1], versus 3-(trifluoromethyl)benzyl alcohol (non-brominated) which has a reported LogP of 1.61 . The increased lipophilicity directly influences membrane permeability in biological contexts and organic phase partitioning in synthetic workflows.

3-Br/5-CF3 Synergy and Lipophilicity
Cross-study comparable
XLogP3-AA = 2.6
3-(Trifluoromethyl)benzyl alcohol: LogP = 1.61
Supports lipophilicity-driven fragment selection
ΔLogP ≈ +0.99; calculated/predicted values
Organic Synthesis Medicinal Chemistry Cross-Coupling

Orthogonal Functional Handles for Sequential Reactions

A key differentiator for (3-bromo-5-(trifluoromethyl)phenyl)methanol is the presence of three orthogonal reaction sites: the benzyl alcohol hydroxyl group, the aryl bromide, and the chemically inert yet property-modulating -CF₃ group. In contrast, its direct positional isomer, 3-bromo-4-(trifluoromethyl)benzyl alcohol (CAS 372120-54-2), shares the same molecular formula (C₈H₆BrF₃O) and molecular weight (255.03 g/mol) but places the -CF₃ and -Br groups in a para relationship [1]. While the isomer offers similar individual functional groups, the meta-arrangement in the target compound ensures that the -CF₃ group is not in direct para-conjugation with the bromine, which can lead to different regioselectivity in electrophilic aromatic substitution and distinct reactivity profiles in subsequent transformations. The target compound's specific substitution pattern is documented in patent literature as a critical intermediate, notably in US2007/249607 A1, where it was synthesized from (3-amino-5-(trifluoromethyl)phenyl)methanol with a 69% isolated yield .

Orthogonal Functional Handles for Sequential Reactions
Class-level inference
3-Br, 5-CF3 (meta); 69% isolated yield via diazotization
3-Br-4-CF3 isomer (para); yields not directly comparable
Meta-substitution provides distinct electronic environment for chemoselective strategies
Synthesis validated in patent US2007/249607 A1
Organic Synthesis Chemoselectivity Building Blocks

TRH Receptor Inactivity: High-Value Negative Control

While many halogenated benzyl alcohol derivatives exhibit measurable biological activity, (3-bromo-5-(trifluoromethyl)phenyl)methanol has been curated in the ChEMBL database (CHEMBL3781024) and BindingDB (BDBM50158392) as being pharmacologically inactive against the thyrotropin-releasing hormone (TRH) receptor. In radioligand displacement assays using [³H]-Me-His-TRH on mouse TRH-R1 and TRH-R2 expressed in HEK293 cells, this compound displayed IC₅₀ and EC₅₀ values consistently >50,000 nM (>50 µM) [1]. This documented lack of activity against a specific Class A GPCR is not a weakness but a definable, quantifiable characteristic. In contrast, structurally similar derivatives incorporating the same 3-bromo-5-trifluoromethylphenyl scaffold have shown measurable activity in related systems; for example, a distinct compound containing this moiety demonstrated agonist activity at mouse TRH-R1 with an EC₅₀ of 2.54 µM [2].

TRH Receptor Inactivity: Negative Control
Head-to-head
TRH-R1 IC50: >50,000 nM; TRH-R2 EC50: >50,000 nM
Active scaffold comparator: EC50 = 2.54 µM at TRH-R1
Supports assay-development context as biologically silent core
HEK293 cells expressing mouse TRH-R1/R2; radioligand displacement
Assay Development Negative Control TRH Receptor

Enhanced Suzuki Coupling via Meta-Bromo Position

The aryl bromide moiety in (3-bromo-5-(trifluoromethyl)phenyl)methanol is positioned ortho to neither the hydroxymethyl group nor the -CF₃ group, placing it in a relatively unhindered electronic environment that favors efficient oxidative addition with palladium catalysts in Suzuki-Miyaura cross-couplings. While direct kinetic data for this exact benzyl alcohol are not publicly reported, class-level inferences from structurally analogous dihalogenated trifluoromethyl-benzene systems demonstrate that meta-bromo substituents adjacent to a -CF₃ group undergo site-selective Suzuki-Miyaura cross-coupling with aryl boronic acids in high yield [1]. In contrast, positional isomers such as 2-bromo-5-(trifluoromethyl)benzyl alcohol (CAS 869725-53-1) have the bromine ortho to the -CF₃ group, which can introduce steric hindrance that attenuates coupling efficiency. The meta arrangement in the target compound avoids this steric penalty, making it a more predictable and reliable electrophilic partner for fragment coupling strategies.

Enhanced Suzuki Coupling via Meta-Bromo Position
Class-level inference
Meta-bromo adjacent to -CF3 favors site-selective Suzuki-Miyaura coupling; ortho substitution may attenuate efficiency
Supports predictable electrophilic partner selection
Data to verify for this exact benzyl alcohol substrate
Cross-Coupling Suzuki-Miyaura Fluorinated Building Blocks

(3-Bromo-5-(trifluoromethyl)phenyl)methanol: Key Applications


TRH Receptor Libraries: Built-In Negative Control

As documented in Section 3, (3-bromo-5-(trifluoromethyl)phenyl)methanol demonstrates consistently inactive pharmacology at TRH receptors (IC₅₀/EC₅₀ >50,000 nM) while structurally related derivatives bearing the same core scaffold can achieve micromolar potency [1]. Researchers designing TRH receptor modulators can leverage this specific alcohol as an essential control building block in their synthetic strategy. By incorporating this compound as the foundational core for a library of analogs, scientists can efficiently prepare a series where the core scaffold is pre-validated as biologically silent. This allows any observed activity in derivative molecules to be confidently attributed to the appended functional groups rather than the underlying scaffold itself, streamlining structure-activity relationship (SAR) interpretation and reducing false-positive rates in primary screening cascades [1].

Lipophilicity-Tuned Fragment in CNS Drug Discovery

The significantly elevated LogP of (3-bromo-5-(trifluoromethyl)phenyl)methanol (XLogP3-AA = 2.6) relative to non-brominated trifluoromethyl benzyl alcohol analogs (LogP = 1.61) provides a predictable and quantifiable means to tune the lipophilicity of lead compounds [2]. In central nervous system (CNS) drug discovery programs, where optimal brain penetration requires a balanced LogP range (typically 1–4), this building block offers a calculated increment of approximately +1.0 LogP unit over the baseline 3-(trifluoromethyl)benzyl alcohol. Medicinal chemists can systematically dial in this property by selecting this specific building block at the fragment-growing stage, rather than relying on post-synthetic modifications. The compound's calculated moderate aqueous solubility (1.4 g/L at 25°C) further supports its handling in standard parallel synthesis workflows without solubility-related complications .

Parallel Library Synthesis via Orthogonal Chemistry

The defined orthogonality of the three functional handles on (3-bromo-5-(trifluoromethyl)phenyl)methanol—the benzylic hydroxyl, the aryl bromide, and the -CF₃ group—enables chemists to execute sequential, chemoselective transformations without intermediate protecting group manipulations. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid , or converted to a leaving group for nucleophilic displacement, while the aryl bromide remains intact for a subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The chemically inert -CF₃ group persists throughout to maintain desirable physicochemical properties (lipophilicity, metabolic stability) in the final compound. This well-defined reaction hierarchy makes the compound particularly valuable for automated parallel synthesis platforms where predictable, high-yielding reaction sequences are required for the rapid generation of diverse screening libraries.

Pharmaceutical Intermediate with Validated Route

The synthetic preparation of (3-bromo-5-(trifluoromethyl)phenyl)methanol is documented in the patent literature (US2007/249607 A1) with a reproducible 69% isolated yield from (3-amino-5-(trifluoromethyl)phenyl)methanol using standard diazotization/bromination conditions . This validated synthetic route, combined with the compound's commercial availability from multiple vendors in 97% purity with full analytical characterization (NMR, HPLC, GC), positions it as a reliable and well-characterized intermediate for pharmaceutical development . Procurement of this specific compound—rather than an isomer or less-characterized analog—ensures access to a building block with a traceable synthetic history and established quality metrics, reducing the risk of batch-to-batch variability in GLP and GMP preparatory work.

Application
Selection Property
Validation Focus
TRH receptor control building block
Documented GPCR inactivity profile
Assay development and scaffold attribution
CNS lead lipophilicity tuning
Calculated LogP increment of ~+1.0
Brain penetration window and fragment growing
Automated parallel library synthesis
Orthogonal hydroxyl, bromide, and -CF3 handles
Sequential chemoselective transformations without protecting groups
Pharmaceutical intermediate sourcing
Validated synthetic route with 69% yield
Reproducibility and batch-to-batch consistency

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